(Sulfanylnitrilio)methanide
Description
(Sulfanylnitrilio)methanide is a methanide-derived ligand characterized by a sulfanyl (-SH) group and a nitrilio (-N≡C) substituent attached to a deprotonated methane core. This ligand exhibits a monoanionic charge (-1) and typically binds to metal centers in a tridentate fashion, leveraging its sulfur, nitrogen, and carbon donor atoms . Its structural flexibility and electronic properties make it relevant in coordination chemistry, particularly for synthesizing transition metal or lanthanoid complexes with tailored photophysical or catalytic behaviors. The ligand’s electrostatic interactions with metal centers are influenced by its charge distribution, as seen in analogous methanide/methanediide systems .
Properties
CAS No. |
65195-59-7 |
|---|---|
Molecular Formula |
CHNS |
Molecular Weight |
59.09 g/mol |
IUPAC Name |
sulfanylazaniumylidynemethane |
InChI |
InChI=1S/CHNS/c1-2-3/h3H |
InChI Key |
SKSZCWXNZIXXAY-UHFFFAOYSA-N |
SMILES |
[C-]#[N+]S |
Canonical SMILES |
[C-]#[N+]S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The table below summarizes key structural and electronic differences between (Sulfanylnitrilio)methanide and related methanide/cyanide-based compounds:
- Bond Lengths: In cerium complexes, (Sulfanylnitrilio)methanide exhibits shorter metal-carbon distances (2.68–2.82 Å) compared to dianionic methanediide ligands, reflecting its monoanionic charge and weaker electrostatic interactions .
- Charge Distribution: Löwdin and Bader charges in lithium carbides (-1.99 to -3.12) highlight the variability of electron density in methanide systems, which is less pronounced in (Sulfanylnitrilio)methanide due to its fixed -1 charge .
Photophysical and Reactivity Profiles
- Luminescence : The mtbm ligand in {[Ln(Rb)(mtbm)₄]₂}ₙ polymers demonstrates high quantum yields (up to 15%) and long luminescent lifetimes (ms range) due to efficient energy transfer between Eu³⁺ and Nd³⁺ centers . (Sulfanylnitrilio)methanide’s photophysics remain underexplored but may differ due to sulfur’s lower electronegativity compared to oxygen in mtbm.
- Reactivity: Malononitrile derivatives (e.g., o-chlorobenzylidenemalononitrile) act as potent lacrimators, whereas (Sulfanylnitrilio)methanide’s applications focus on metal coordination rather than biological activity .
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